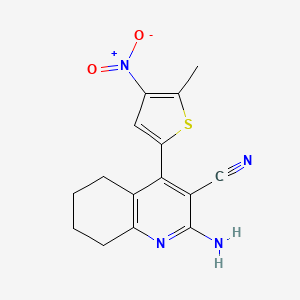

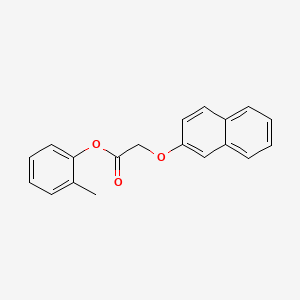

![molecular formula C12H14N2OS2 B5534573 6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)

6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile" is a chemical compound with a complex structure that has been the subject of scientific research due to its unique chemical and physical properties. This compound is synthesized through multi-component reactions, leveraging the reactivity of its constituent functional groups to form its distinctive molecular structure.

Synthesis Analysis

The synthesis of similar compounds often involves aqueous, catalyst-free, and three-component reactions, utilizing starting materials such as aryl aldehydes, malononitrile, and heterocyclic compounds. These methods highlight the efficiency of synthesizing complex molecules under mild, environmentally benign conditions, without the need for catalysts, thus providing high yields of the target compounds (Yu et al., 2014). Additionally, ultrasound-assisted one-pot three-component reactions catalyzed by triethylamine in water have been used to synthesize novel functionalized pyrano and pyrazole derivatives, demonstrating the utility of sonication and green chemistry principles in facilitating these reactions (Ali & Assiri, 2022).

Molecular Structure Analysis

The molecular structure of compounds within this family has been elucidated using analytical and spectroscopic methods, including X-ray crystallography. This analysis confirms the arrangement of atoms and the presence of specific functional groups that contribute to the compound's reactivity and properties. For instance, X-ray crystallography has been pivotal in establishing the tautomeric forms of pyranopyrazoles, which exist in the 2H and not the 1H form (Shestopalov et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including their ability to undergo cyclocondensation reactions to form densely functionalized pyrazoles and pyrano[2,3-c]pyrazoles. The use of sodium ascorbate as a catalyst for these reactions showcases an eco-friendly approach to synthesizing such complex molecules (Kiyani & Bamdad, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Spectroscopic and structural investigations, including FT-IR and NMR spectroscopy, provide insights into the compound's vibrational frequencies and structural conformation, which are essential for understanding their behavior in different physical contexts (Kumar et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are crucial for the application of these compounds in synthesis and potential industrial applications. For example, the clean synthesis approach for novel 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles underscores the importance of green chemistry in developing methods that minimize environmental impact while achieving high yields of the target compound (Aghbash et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate this compound for potential antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities .

properties

IUPAC Name |

6-amino-3-propan-2-yl-8-sulfanylidene-3,4-dihydro-1H-thiopyrano[3,4-c]pyran-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-6(2)10-3-7-8(4-13)11(14)17-12(16)9(7)5-15-10/h6,10H,3,5,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMPBHMMJSMXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(CO1)C(=S)SC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-propan-2-yl-8-sulfanylidene-3,4-dihydro-1H-thiopyrano[3,4-c]pyran-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-8-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5534496.png)

![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclopentanecarboxamide](/img/structure/B5534547.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)

![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5534583.png)